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Compound of Interest

Compound Name: N-Ethylbenzamide

Cat. No.: B1202693

This guide provides a comprehensive analysis of the spectroscopic data for N-
Ethylbenzamide, a valuable molecule in chemical research and drug development. The
following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data, along with the experimental protocols used for their acquisition. This
document is intended for researchers, scientists, and professionals who require a thorough
understanding of the structural elucidation of this compound.

Molecular Structure

N-Ethylbenzamide (CO9H11NO) has a molecular weight of 149.19 g/mol .[1][2][3] The structure
consists of a benzene ring attached to an amide group, which is further substituted with an
ethyl group.

Structure with Atom Numbering:

Figure 1. Structure of N-Ethylbenzamide with atom numbering.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for N-Ethylbenzamide.

'H NMR Spectroscopy

Table 1: *H NMR Chemical Shifts and Coupling Constants
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Protons (Atom Chemical Shift (5, o Coupling Constant
Multiplicity

Numbers) ppm) (J, H2)

H-2, H-6 7.75-7.85 m

H-3, H-4, H-5 7.35-7.55 m

H-9 (NH) ~6.3 brs

H-10 (CH2) 3.45 q 7.2

H-11 (CHs) 1.25 t 7.2

Solvent: CDCls, Reference: TMS at 0.00 ppm.

13C NMR Spectroscopy

Table 2: 13C NMR Chemical Shifts

Carbon Atom Chemical Shift (6, ppm)
C-1 134.7

C-2,C-6 126.8

C-3,C-5 128.4

C-4 131.3

C-7 (C=0) 167.8

C-10 (CH-2) 35.2

C-11 (CHs) 14.8

Solvent: CDCIs, Reference: CDCIs at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands
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Wavenumber (cm~12)

Intensity

Functional Group

Assignment
~3300 Strong, Broad N-H Stretch (Amide)
3065 Medium Aromatic C-H Stretch
2975, 2935 Medium Aliphatic C-H Stretch
1635 Strong C=0 Stretch (Amide I)
1540 Strong N-H Bend (Amide I1)
1485, 1450 Medium Aromatic C=C Stretch

Mass Spectrometry (MS)

Table 4: Major Mass Spectrometry Fragments

mlz Relative Intensity Proposed Fragment

149 Moderate [M]* (Molecular lon)

105 High [CeHsCO]* (Benzoyl cation)
77 High [CeHs]* (Phenyl cation)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of N-Ethylbenzamide (10-20 mg) was dissolved in approximately 0.7 mL of

deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal standard. The

solution was transferred to a 5 mm NMR tube. *H and 3C NMR spectra were recorded on a

Bruker Avance 400 MHz spectrometer. For *H NMR, 16 scans were accumulated with a

relaxation delay of 1 second. For 3C NMR, a proton-decoupled spectrum was obtained with

1024 scans and a relaxation delay of 2 seconds. The data was processed using standard

Fourier transform and baseline correction procedures.
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Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small
amount of solid N-Ethylbenzamide was finely ground with potassium bromide (KBr) and
pressed into a thin, transparent pellet. The spectrum was recorded in the range of 4000-400
cm~1 with a resolution of 4 cm~1. A background spectrum of a pure KBr pellet was subtracted
from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer with an electron ionization (EI)
source. A small amount of the sample was introduced into the instrument via a direct insertion
probe. The sample was heated to induce vaporization, and the resulting gas-phase molecules
were bombarded with a 70 eV electron beam. The resulting ions were accelerated and
separated by a quadrupole mass analyzer.

Data Interpretation and Visualization

The spectroscopic data provides a clear and consistent picture of the N-Ethylbenzamide
structure.

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b1202693?utm_src=pdf-body
https://www.benchchem.com/product/b1202693?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202693?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

NMR Spectroscopy

H NMR

Proton Signals (Proton Environment)

13C NMR
N-Ethylbenzamide W /w/—v (Carbon Skeleton)
CeHsCONHCH2CH3 ] Vibrational Modes IR Spectroscopy
Molecular Ion & Fragments ) IR
(Functional Groups)

Mass Spectrometry

Mass Spec
(Molecular Weight & Fragmentation)

Click to download full resolution via product page

Figure 2. Relationship between spectroscopic techniques and structural information.

The *H NMR spectrum clearly shows the signals for the aromatic protons, the amide proton,
and the two distinct signals for the ethyl group protons, with the expected quartet-triplet splitting
pattern. The 13C NMR spectrum confirms the presence of the six aromatic carbons, the
carbonyl carbon, and the two aliphatic carbons of the ethyl group. The IR spectrum displays
characteristic absorption bands for the N-H and C=0 bonds of the amide functional group, as
well as aromatic and aliphatic C-H bonds. Finally, the mass spectrum shows the molecular ion
peak at m/z 149, confirming the molecular weight.[1][2] The major fragments at m/z 105 and 77
are characteristic of the loss of the ethylamino group and subsequent loss of carbon monoxide,
respectively, which is a common fragmentation pathway for benzamides.
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Figure 3. General experimental workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. N-Ethylbenzamide | CO9H11NO | CID 11959 - PubChem [pubchem.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1202693?utm_src=pdf-body-img
https://www.benchchem.com/product/b1202693?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/N-Ethylbenzamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202693?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 2. Benzamide, N-ethyl- [webbook.nist.gov]
o 3. Page loading... [guidechem.com]

 To cite this document: BenchChem. [Spectroscopic Data Analysis of N-Ethylbenzamide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1202693#n-ethylbenzamide-spectroscopic-data-
analysis-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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